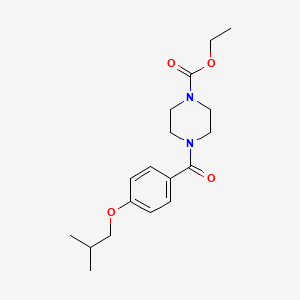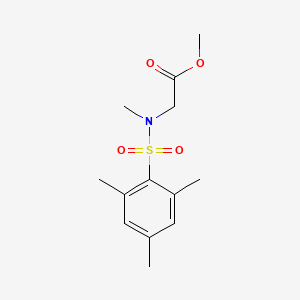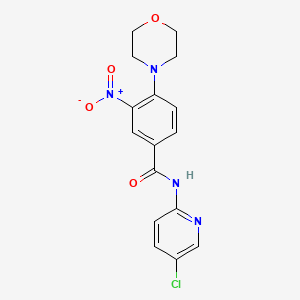
ethyl 4-(4-isobutoxybenzoyl)-1-piperazinecarboxylate
Vue d'ensemble
Description
Ethyl 4-(4-isobutoxybenzoyl)-1-piperazinecarboxylate, also known as EIDD-2801, is a small molecule that has gained attention for its antiviral properties. It was developed by researchers at Emory University and is currently being studied for its potential to treat a variety of viral infections, including influenza and coronaviruses such as SARS-CoV-2.
Mécanisme D'action
Ethyl 4-(4-isobutoxybenzoyl)-1-piperazinecarboxylate works by interfering with the replication of viral RNA. It is a prodrug that is converted to its active form, EIDD-1931, within infected cells. EIDD-1931 acts as a nucleoside analog, incorporating into viral RNA and causing errors in replication that ultimately lead to the destruction of the virus.
Biochemical and Physiological Effects:
This compound has been shown to be well-tolerated in animal studies, with no significant toxicity observed at therapeutic doses. It has also been shown to have good oral bioavailability and to distribute well into tissues, including the lungs, where many viral infections occur.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of ethyl 4-(4-isobutoxybenzoyl)-1-piperazinecarboxylate is its broad-spectrum activity, which makes it a potentially useful tool for studying a variety of viral infections. However, its relatively new development means that more research is needed to fully understand its mechanisms of action and potential limitations.
Orientations Futures
There are several potential future directions for research on ethyl 4-(4-isobutoxybenzoyl)-1-piperazinecarboxylate. One area of focus is the development of new formulations and delivery methods to improve its efficacy and reduce potential side effects. Another area of interest is the investigation of its potential to treat emerging viral infections, such as those caused by coronaviruses like SARS-CoV-2. Additionally, more work is needed to understand the long-term effects of this compound treatment and its potential for the development of resistance.
Applications De Recherche Scientifique
Ethyl 4-(4-isobutoxybenzoyl)-1-piperazinecarboxylate has shown promise as a broad-spectrum antiviral agent, with activity against a range of RNA viruses including influenza, Ebola, and coronaviruses. In preclinical studies, it has been shown to reduce viral replication and improve survival in animal models of viral infection.
Propriétés
IUPAC Name |
ethyl 4-[4-(2-methylpropoxy)benzoyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4/c1-4-23-18(22)20-11-9-19(10-12-20)17(21)15-5-7-16(8-6-15)24-13-14(2)3/h5-8,14H,4,9-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJZBSYOFUWFUEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=CC=C(C=C2)OCC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-methoxy-3-methyl-N-{2-methyl-4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}benzamide](/img/structure/B4407346.png)
![3-({[2-(3,4-dimethoxyphenyl)ethyl]amino}carbonyl)phenyl acetate](/img/structure/B4407358.png)

![3-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}phenyl acetate](/img/structure/B4407365.png)
![N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]tetrahydro-2-furancarboxamide](/img/structure/B4407371.png)

![N-(9-ethyl-9H-carbazol-3-yl)-2-{[4-methyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4407399.png)
![4-[(cyclopropylcarbonyl)amino]-N-(4-methoxyphenyl)benzamide](/img/structure/B4407411.png)

![2-(5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4-phenyl-4H-1,2,4-triazol-3-yl)phenol](/img/structure/B4407427.png)
![2-{[4-ethyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methoxyphenyl)acetamide](/img/structure/B4407440.png)
![3-ethoxy-N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]benzamide](/img/structure/B4407441.png)
![2-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]phenyl acetate](/img/structure/B4407456.png)
